molecular formula C20H12N2O5 B2397780 (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal CAS No. 2288716-06-1

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal

Cat. No.: B2397780
CAS No.: 2288716-06-1
M. Wt: 360.325
InChI Key: FHHIUGYXPMPBER-FMIVXFBMSA-N
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Description

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal is a complex organic compound characterized by its unique structure, which includes two isoindole units connected by a but-2-enal linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal typically involves the condensation of isoindole derivatives with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isoindole units can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of substituted isoindole derivatives.

Scientific Research Applications

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enamine: Contains an amine group instead of an aldehyde.

    (2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enol: Features an alcohol group in place of the aldehyde.

Uniqueness

(2E)-2,4-BIs(1,3-dioxoisoindol-2-yl)but-2-enal is unique due to its specific combination of isoindole units and an aldehyde linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-2,4-bis(1,3-dioxoisoindol-2-yl)but-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-11-12(22-19(26)15-7-3-4-8-16(15)20(22)27)9-10-21-17(24)13-5-1-2-6-14(13)18(21)25/h1-9,11H,10H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHIUGYXPMPBER-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C=O)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(\C=O)/N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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